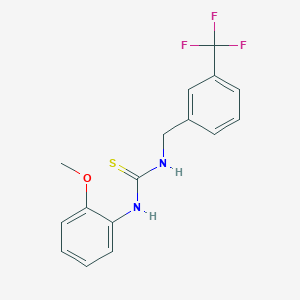

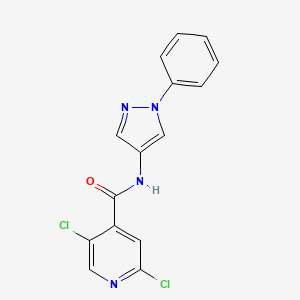

![molecular formula C22H13F2N3O B2492557 3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole CAS No. 321526-21-0](/img/structure/B2492557.png)

3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated benzothiazoles and pyrazole derivatives is well-documented. For instance, mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles have been synthesized using modifications to the Jacobsen cyclization process . Similarly, the synthesis of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides has been achieved starting from substituted benzaldehydes . These methods could potentially be adapted for the synthesis of the compound , considering the presence of fluorophenyl and pyrazolyl groups.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental and theoretical methods, such as HF and DFT calculations . These studies provide insights into the stability of the molecules, charge delocalization, and potential sites for electrophilic and nucleophilic attacks. The dihedral angles between various phenyl groups and the pyrazole ring have been determined, which could be relevant for understanding the molecular conformation of "3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole" .

Chemical Reactions Analysis

The papers do not provide specific chemical reactions for the compound . However, they do discuss the reactivity of similar compounds. For example, the presence of a fluorine atom attached to a phenyl ring and a carbonyl group attached to a pyrazole ring has been found to be crucial for binding in molecular docking studies, suggesting potential reactivity in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by various spectroscopic methods, including FT-IR, NMR, and UV-visible spectra . The electronic structures have been analyzed using HOMO-LUMO analysis, and the molecular electrostatic potential has been mapped to identify electrophilic and nucleophilic regions . These studies provide a foundation for predicting the properties of "this compound".

Relevant Case Studies

Several of the papers discuss the biological properties and potential applications of the compounds studied. For instance, fluorinated benzothiazoles have shown potent cytotoxicity in vitro against certain human breast cancer cell lines . Pyrazole derivatives have been evaluated for their cytotoxicity and inhibition of carbonic anhydrase, an enzyme relevant to tumor growth . These findings suggest that "this compound" may also possess interesting biological activities worthy of further investigation.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- Researchers Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized isostructural thiazoles related to 3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole, contributing to the understanding of the structural properties of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Crystal Structures of N-Substituted Pyrazolines

- A study by Loh et al. (2013) focused on the synthesis and X-ray crystal structure determination of N-substituted pyrazolines, including compounds similar to the target molecule, revealing insights into their molecular conformations (Loh et al., 2013).

Tautomers in the Same Crystal

- Yamuna et al. (2014) explored the co-crystal of 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole, showing two tautomeric forms due to N-H proton exchange, which is significant in understanding the tautomeric behaviors of related compounds (Yamuna et al., 2014).

Synthesis of Pyrazole-4-Carbonitrile Derivatives

- The research by Ali et al. (2016) on synthesizing substituted pyrazoles and pyrimidines attached to the pyrazole scaffold highlights the chemical versatility and potential applications of such compounds in various fields (Ali et al., 2016).

Molecular Docking Study of Antibacterial Agents

- Desai et al. (2020) conducted a molecular docking study on 3-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-arylisoxazoles, a compound class related to the target molecule, showing potential antibacterial properties (Desai et al., 2020).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)pyrazol-3-yl]-2,1-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F2N3O/c23-16-7-4-14(5-8-16)22-19-12-15(6-9-21(19)26-28-22)20-10-11-27(25-20)18-3-1-2-17(24)13-18/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBXUSXBCXUWEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=CC(=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

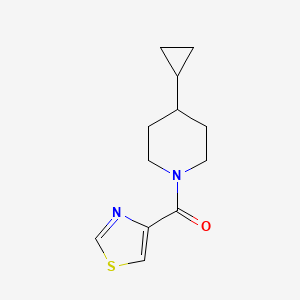

![Methyl 2-[[1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2492474.png)

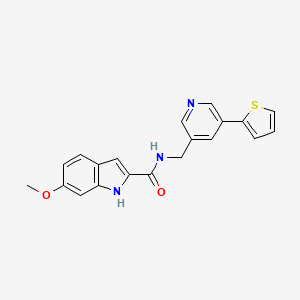

![O-[(3,3-Dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine](/img/structure/B2492475.png)

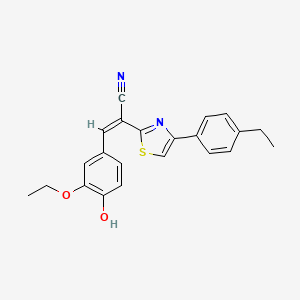

![1-Methyl-5-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2492476.png)

![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(4-methylph enyl)carboxamide](/img/structure/B2492485.png)

![1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2492490.png)

![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2492491.png)

![(4'-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B2492496.png)

![2-((4-chlorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2492497.png)